Flestolol

Descripción general

Descripción

Flestolol es un antagonista del receptor beta adrenérgico de acción corta. Es conocido por su rápido inicio de acción y duración ultracorta, lo que lo convierte en un compuesto valioso en aplicaciones médicas, particularmente en tratamientos cardiovasculares .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Flestolol involucra varios pasos clave:

Reacción con Amina: El intermedio se hace reaccionar entonces con (2-Amino-2-metil-propil)-urea, que se obtiene haciendo reaccionar 1,1-dimetiletilendiamina con urea.

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala, asegurando la pureza y consistencia necesarias para las aplicaciones farmacéuticas .

Análisis De Reacciones Químicas

Tipos de Reacciones

Flestolol se somete a varias reacciones químicas, incluyendo:

Oxidación y Reducción:

Reactivos y Condiciones Comunes

Principales Productos Formados

Ácido orto-fluorobenzoico: Formado a través de la hidrólisis del enlace éster.

Aplicaciones Científicas De Investigación

Flestolol tiene varias aplicaciones de investigación científica:

Investigación Cardiovascular: Debido a sus propiedades de bloqueo beta, se utiliza en estudios relacionados con la regulación de la frecuencia cardíaca y la presión arterial.

Farmacocinética: La investigación sobre su rápido metabolismo y corta vida media proporciona información sobre el diseño y la administración de medicamentos.

Electrofarmacología: Utilizado en estudios de taquicardia supraventricular y otras arritmias.

Mecanismo De Acción

Flestolol ejerce sus efectos bloqueando competitivamente los receptores beta-adrenérgicos, impidiendo la unión de catecolaminas endógenas como la adrenalina y la noradrenalina. Esta inhibición conduce a respuestas cronotrópicas, inotrópicas y vasoconstrictoras reducidas, haciéndolo efectivo en el manejo de afecciones cardiovasculares .

Comparación Con Compuestos Similares

Flestolol es único debido a su duración ultracorta de acción en comparación con otros betabloqueantes. Los compuestos similares incluyen:

- Propranolol

- Alprenolol

- Pindolol

- Carazolol

- Moprolol

- Metoprolol

Estos compuestos comparten propiedades de bloqueo beta pero difieren en su duración de acción, vías metabólicas y aplicaciones clínicas específicas.

Actividad Biológica

Flestolol, also known as ACC-9089, is a competitive, ultra-short-acting beta-adrenergic blocker that has garnered attention for its pharmacological properties and potential clinical applications. This article provides a detailed overview of its biological activity, including pharmacokinetics, mechanisms of action, and clinical implications.

Pharmacological Profile

This compound acts primarily as a beta-adrenergic antagonist, exhibiting non-selective inhibition of beta-receptors. Its rapid onset and short duration of action make it particularly useful in acute medical settings. The following table summarizes key pharmacological characteristics:

| Property | Value |

|---|---|

| Chemical Name | This compound sulfate |

| Molecular Weight | 342.4 g/mol |

| Half-Life | ~6.5 minutes |

| Mechanism of Action | Non-selective beta-blocker |

| Route of Administration | Intravenous |

This compound inhibits the action of catecholamines at beta-adrenergic receptors, leading to decreased heart rate and myocardial contractility. This mechanism is particularly beneficial in managing conditions such as tachycardia and hypertension during surgical procedures or acute cardiac events .

Clinical Applications

This compound has been evaluated in various clinical scenarios:

- Cardiac Arrhythmias : In animal studies, this compound demonstrated antiarrhythmic properties, effectively reducing the incidence of ventricular tachycardia .

- Surgical Use : Its ultra-short action allows for precise control of heart rate during surgery, minimizing the risk of prolonged hypotension postoperatively .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a rapid absorption and clearance rate. Studies show that steady-state blood levels increase linearly with dose, confirming its predictable pharmacokinetics . The average total body clearance is reported at approximately 208 mL/min, underscoring its suitability for acute interventions .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Case Study 1 : A patient undergoing cardiac surgery was administered this compound to manage intraoperative tachycardia. The drug effectively stabilized heart rate without significant adverse effects.

- Case Study 2 : In a cohort study involving patients with atrial fibrillation, this compound was used to control heart rate during episodes, demonstrating significant improvement in rhythm stability.

Safety and Toxicology

While this compound is generally well-tolerated, potential side effects include hypotension and bradycardia. Toxicological assessments indicate that the lack of carboxylesterase activity does not lead to significant biological consequences, allowing for safe use in combination therapies .

Propiedades

IUPAC Name |

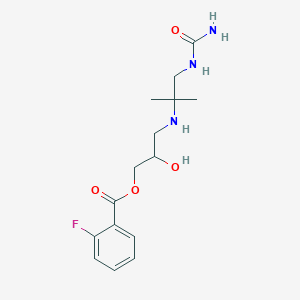

[3-[[1-(carbamoylamino)-2-methylpropan-2-yl]amino]-2-hydroxypropyl] 2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FN3O4/c1-15(2,9-18-14(17)22)19-7-10(20)8-23-13(21)11-5-3-4-6-12(11)16/h3-6,10,19-20H,7-9H2,1-2H3,(H3,17,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPLOQFLCMVIWRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)N)NCC(COC(=O)C1=CC=CC=C1F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60868981 | |

| Record name | 3-{[1-(Carbamoylamino)-2-methylpropan-2-yl]amino}-2-hydroxypropyl 2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60868981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87721-62-8, 100511-22-6 | |

| Record name | Flestolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87721-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flestolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087721628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flestolol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100511226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{[1-(Carbamoylamino)-2-methylpropan-2-yl]amino}-2-hydroxypropyl 2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60868981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLESTOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LI02075E1W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLESTOLOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39WX8P569M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.